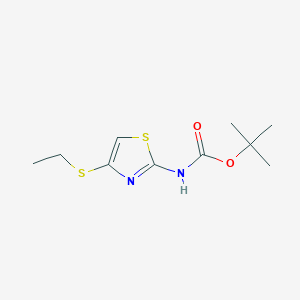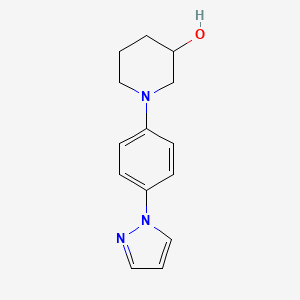
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring attached to a phenyl group, which is further connected to a piperidine ring with a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Piperidine Ring: The phenyl-pyrazole intermediate is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution, leading to the formation of the piperidine ring.
Introduction of the Hydroxyl Group: Finally, the hydroxyl group is introduced at the third position of the piperidine ring through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole ring using reducing agents like LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced pyrazole derivatives.
Substitution: Introduction of various functional groups on the phenyl or piperidine rings.
科学的研究の応用
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-4-ol: Similar structure but with the hydroxyl group at the fourth position of the piperidine ring.
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-2-ol: Similar structure but with the hydroxyl group at the second position of the piperidine ring.
4-(1H-pyrazol-1-yl)phenylpiperidine: Lacks the hydroxyl group on the piperidine ring.
Uniqueness
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10,14,18H,1,3,9,11H2 |
InChIキー |
WWUVNRPWZGICMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N3C=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Prop-2-yn-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8568027.png)
![Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate](/img/structure/B8568035.png)
![3-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B8568040.png)
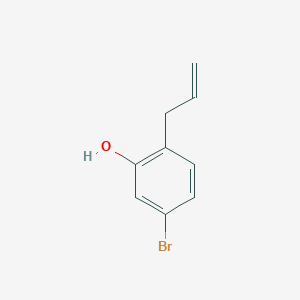
![5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid](/img/structure/B8568048.png)
![2-[Methyl(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B8568062.png)
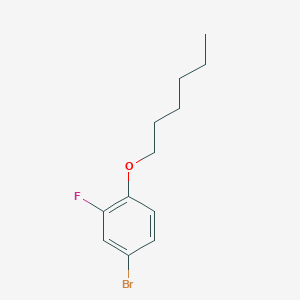
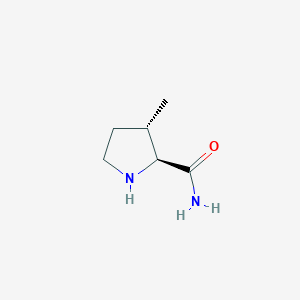
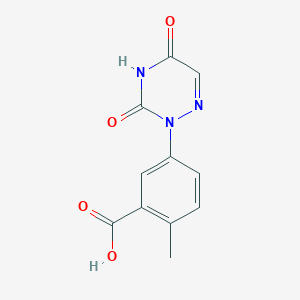
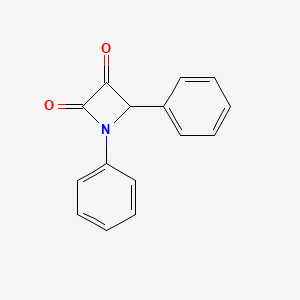
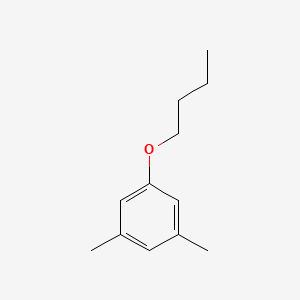
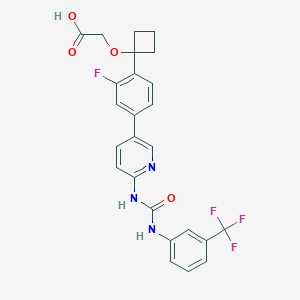
![1-Chloro-3-[(prop-2-en-1-yl)oxy]propan-2-one](/img/structure/B8568119.png)
